molecular formula C7H7ClOS B1282311 5-Ethylthiophene-3-carbonyl chloride CAS No. 95330-74-8

5-Ethylthiophene-3-carbonyl chloride

Cat. No. B1282311
CAS RN: 95330-74-8
M. Wt: 174.65 g/mol
InChI Key: GNEDFVAQXNGHSK-UHFFFAOYSA-N
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Description

5-Ethylthiophene-3-carbonyl chloride, also known as 5-ethyl-2-thienylcarbonyl chloride or simply ETCC, is a versatile compound with a wide range of applications in scientific research and industry. It has a molecular formula of C7H7ClOS and a molecular weight of 174.65 .


Synthesis Analysis

The synthesis of thiophene derivatives like ETCC is a well-investigated method. Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Recent developments have focused on heterocyclization of functionalized alkynes .


Molecular Structure Analysis

The molecular structure of ETCC consists of a five-membered thiophene ring with a sulfur atom. It has a carbonyl (C=O) group and a chlorine (Cl) atom attached to the ring, as well as an ethyl (C2H5) group on the 5-position of the ring.


Chemical Reactions Analysis

Thiophene-based compounds like ETCC can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reaction mechanisms can vary depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

ETCC is a chemical compound with the molecular formula C7H7ClOS. Its molecular weight is 174.65 g/mol . More detailed physical and chemical properties are not specified in the available literature.

Scientific Research Applications

1. Conductive and Transparent Thin Films

5-Ethylthiophene-3-carbonyl chloride derivatives have been utilized in the fabrication of highly conductive and transparent thin films. Specifically, oligothiophene-terminated poly(ethylene glycol) was synthesized and used as a non-ionic and amphiphilic surfactant for fabricating high-quality single-walled carbon nanotube films. These films show potential for use as transparent electrodes in flexible optoelectronic devices due to their high conductivity and transparency, as well as excellent dimensional stability after releasing from the substrate (Jo et al., 2010).

2. Luminescent Oligothiophenes

Compounds related to 5-Ethylthiophene-3-carbonyl chloride have been involved in the synthesis of highly luminescent symmetrical terthiophenes and quinquethiophenes. These compounds exhibit a good to excellent yield and provide a platform for further functionalization, making them potential candidates for the development of highly functionalized materials (Teiber et al., 2013).

3. DNA Interactions and Anticancer Evaluation

Derivatives of 5-Ethylthiophene-3-carbonyl chloride, specifically diamidino 3, 4-ethylenedioxythiophene-2, 5-dicarboxanilides, have been evaluated for their interactions with double-stranded DNA and RNA. These compounds exhibit a preferential binding into the minor groove of DNA and show a moderate antiproliferative effect against a panel of seven carcinoma cell lines, indicating potential therapeutic applications in cancer treatment (Stolić et al., 2012).

4. Electrochemical Characterization for Biomarker Sensing

Poly(3,4-ethylenedioxythiophene) films, which may include derivatives of 5-Ethylthiophene-3-carbonyl chloride, have been characterized electrochemically for potential use in the simultaneous sensing of biomarkers. The films synthesized in specific media were tested for sensing biologically relevant molecules like ascorbic acid, dopamine, and uric acid, demonstrating their potential in the field of biosensors (Prathish et al., 2016).

properties

IUPAC Name

5-ethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDFVAQXNGHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538097
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-3-carbonyl chloride

CAS RN

95330-74-8
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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